molecular formula C4H8O4S B6211955 (4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione CAS No. 133815-22-2

(4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione

Cat. No.: B6211955
CAS No.: 133815-22-2
M. Wt: 152.2
InChI Key:
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Description

(4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by its unique structure, which includes a dioxathiolane ring with two methyl groups attached at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dithiol with a suitable oxidizing agent to form the dioxathiolane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dioxathiolane ring and the methyl groups.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, leading to the formation of various substituted derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the dioxathiolane ring, which can undergo various chemical transformations. These transformations can modulate the activity of enzymes or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,2-dithiane-4,5-diol: This compound shares a similar dioxathiolane ring structure but differs in the presence of hydroxyl groups instead of methyl groups.

    (4S,5S)-4,5-dimethyl-1,3-dioxolane-2,2-dione: This compound has a similar ring structure but lacks the sulfur atoms present in the dioxathiolane ring.

Uniqueness

The uniqueness of (4S,5S)-4,5-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione lies in its specific combination of functional groups and ring structure. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

133815-22-2

Molecular Formula

C4H8O4S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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